![molecular formula C6H10Cl2O2S B3007550 [1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2243514-46-5](/img/structure/B3007550.png)
[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a versatile reagent that can be used for the synthesis of a wide range of organic compounds.
Scientific Research Applications
Chlorination and Synthesis Applications
- Methanesulfonyl chloride, similar to [1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride, has been used in selective chlorination processes. For instance, it transformed unprotected d-arabinitol into its 1,5-dichloro derivative (Benazza, Beaupère, Uzan, & Demailly, 1991).
- Methanesulfonyl chloride has also been pivotal in synthesizing sulfonyl chlorides and sulfones, essential in pharmaceutical and chemical industries (Hanai & Okuda, 1977).
Catalysis and Chemical Reactions
- This compound is utilized in the preparation of chloromethylaryl solid supports, contributing to chemical research and development (Nugiel, Wacker, & Nemeth, 1997).
- It plays a role in the electrochemical properties of materials, such as the reversible intercalation of sodium into vanadium pentoxide (Su, Winnick, & Kohl, 2001).
Research in Organic Chemistry
- Methanesulfonyl chloride is involved in the one-electron reduction process, playing a role in the isomerization of mono-unsaturated fatty acids, demonstrating its significance in organic chemistry research (Tamba et al., 2007).
- Its use in labeling for PET radiopharmaceutical development showcases its importance in both chemical synthesis and medical research (McCarron & Pike, 2003).
Additional Chemical Applications
- This compound, through its similarity with methanesulfonyl chloride, is likely involved in safe sulfonylation processes in organic synthesis (Tanabe et al., 1995).
- It's also used in reactions with olefins to synthesize β-chlorosulfones, important in various chemical syntheses (Kamigata, Sawada, Suzuki, & Kobayashi, 1984).
properties
IUPAC Name |
[1-(chloromethyl)cyclobutyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Cl2O2S/c7-4-6(2-1-3-6)5-11(8,9)10/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZGNTPDMJQXFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CS(=O)(=O)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

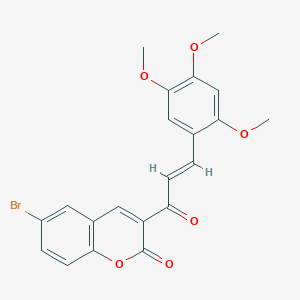
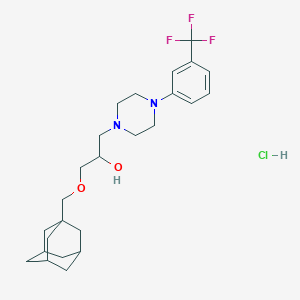

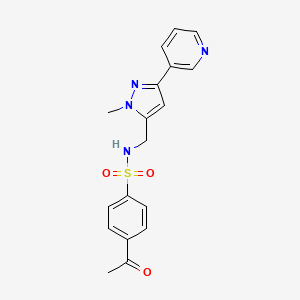
![(E)-4-(Dimethylamino)-N-[[3-(methoxymethyl)pyridin-4-yl]methyl]but-2-enamide](/img/structure/B3007474.png)
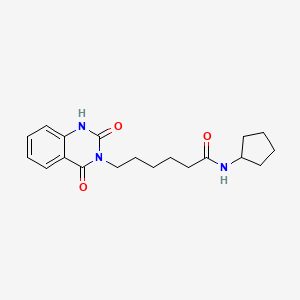
![[2-[1,3-Benzothiazol-2-yl(ethyl)amino]-2-oxoethyl] 3-(4-formyl-3,5-dimethylpyrazol-1-yl)propanoate](/img/structure/B3007477.png)
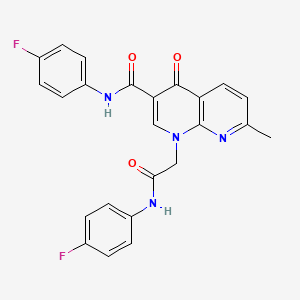
![3-((3-chlorophenyl)sulfonyl)-N-isopropylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3007480.png)
![2-(1H-indol-3-yl)-2-oxo-N-[3-(trifluoromethoxy)benzyl]acetamide](/img/structure/B3007481.png)
![1-methyl-3-(naphthalen-1-ylmethyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3007482.png)
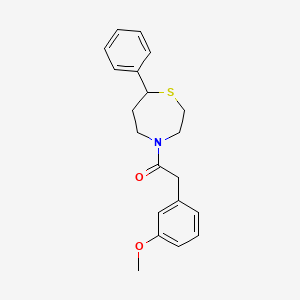
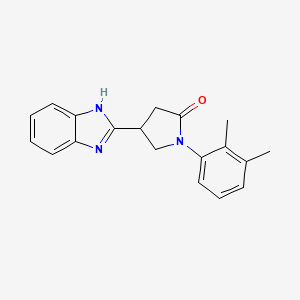
![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B3007489.png)